molecular formula C24H21N5O3S B2718413 N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866589-20-0

N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2718413
CAS No.: 866589-20-0
M. Wt: 459.52
InChI Key: PYSQMHPBDLSGEF-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. The compound features a 4-methoxyphenylmethyl group at the N5 position and a 4-methylbenzenesulfonyl moiety at the C3 position. However, studies indicate that triazoloquinazolines, such as those in the 6a–c series, exhibit lower anticancer activity compared to thieno-fused triazolopyrimidines, suggesting that substituent choice and core modifications significantly influence bioactivity .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-16-7-13-19(14-8-16)33(30,31)24-23-26-22(25-15-17-9-11-18(32-2)12-10-17)20-5-3-4-6-21(20)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSQMHPBDLSGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The methoxybenzyl and methylphenylsulfonyl groups are then attached using appropriate reagents and catalysts under controlled conditions. Common reagents used in these reactions include organic solvents, acids, bases, and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituents at the N5 and C3 positions, which modulate solubility, target affinity, and pharmacokinetics. Below is a comparative analysis:

Compound Name Core Structure N5 Substituent C3 Substituent Reported Activity Key References
N-[(4-Methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 4-Methoxyphenylmethyl 4-Methylbenzenesulfonyl Under investigation (anticancer)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 4-Isopropylphenyl Benzenesulfonyl Not disclosed (structural analog)
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 4-Ethoxyphenyl Benzenesulfonyl Unreported
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 2-(3,4-Diethoxyphenyl)ethyl 4-Methylphenyl Unreported
2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazoline-4(3H)-one Quinazolinone + triazole N/A (quinazolinone scaffold) 4-Phenyltriazole Synthetic focus (no bioactivity)
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones Thieno-triazolopyrimidine Varied alkyl/aryl groups N/A Higher anticancer activity

Key Observations:

Core Modifications: Thieno-fused triazolopyrimidines (e.g., thieno[2,3-e]triazolopyrimidines) demonstrate superior anticancer activity over triazoloquinazolines, likely due to enhanced π-stacking and enzyme interactions . Quinazolinone-triazole hybrids (e.g., 7a–h) are synthetically accessible via click chemistry but lack reported bioactivity .

Substituent Effects :

  • N5 Position :

  • 4-Methoxyphenylmethyl (target compound): Enhances lipophilicity and membrane permeability compared to smaller groups like ethoxy or isopropyl.
  • C3 Position:
  • 4-Methylbenzenesulfonyl (target compound): The methyl group may improve metabolic stability relative to unsubstituted benzenesulfonyl groups .

Synthetic Routes :

  • Triazoloquinazolines are typically synthesized via cyclization of anthranilamide derivatives or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole incorporation .
  • Sulfonyl groups are introduced via nucleophilic substitution or sulfonation reactions .

Biological Activity

N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicine.

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 356.45 g/mol
  • CAS Number : Not yet assigned in available databases.

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential inhibition of specific enzymes or receptors involved in disease processes. The presence of both methoxy and sulfonyl groups enhances its interaction with biological targets.

Anticancer Properties

Several studies have explored the anticancer potential of similar triazole derivatives. For instance:

  • In vitro studies demonstrated that triazoles can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
  • Case Study : A derivative with structural similarities showed a significant reduction in tumor size in xenograft models, indicating potential for further development as an anticancer agent.

Antimicrobial Activity

Compounds with similar structures have exhibited antimicrobial properties:

  • Mechanism : The sulfonamide group is known for its antibacterial activity, potentially inhibiting bacterial folate synthesis.
  • Research Findings : In vitro tests against Gram-positive and Gram-negative bacteria showed promising results, suggesting that this compound could be effective against various pathogens.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented:

  • Study Results : Inflammation models indicated that triazole compounds can reduce pro-inflammatory cytokine production.
  • Potential Use : This activity suggests possible applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Data Tables

Activity Type Study Reference Effectiveness Mechanism
Anticancer[Case Study 1]Significant tumor reductionApoptosis induction
Antimicrobial[Study 2]Effective against bacteriaInhibition of folate synthesis
Anti-inflammatory[Study 3]Reduced cytokine levelsModulation of inflammatory pathways

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives and found that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cells.
  • Antimicrobial Activity : Research highlighted the efficacy of related sulfonamide compounds against Staphylococcus aureus, demonstrating the potential for this compound to serve as a lead compound for antibiotic development.
  • Inflammation Reduction : A recent trial assessed the anti-inflammatory effects of triazole compounds in animal models of arthritis, showing significant reductions in joint swelling and pain.

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